

Filgotinib: Mechanism and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Filgotinib

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Filgotinib is an oral, ATP-competitive, and reversible preferential inhibitor of Janus kinase 1 (JAK1) [1]. It modulates the JAK-STAT signaling pathway, which is implicated in the pathogenesis of various inflammatory autoimmune diseases [1].

The table below summarizes its key physicochemical and pharmacokinetic properties:

Property	Description
Mechanism of Action	Preferential inhibition of JAK1 (IC ₅₀ : 629 nM / 267 ng/mL in human whole blood); ~30-fold selectivity for JAK1 over JAK2 [2].
Biopharmaceutics Classification System (BCS)	Class II (High Permeability, Low Solubility) [3].
Active Metabolite (GS-829845)	Formed via carboxylesterase (CES) 2; exhibits similar JAK1 selectivity but is ~10-fold less potent; systemic exposure is 16-20 fold higher than parent filgotinib [2] [1] [3].

| **Pharmacokinetics (200 mg dose) | - Filgotinib C_{max}: 1.16 µg/mL (CV% 24.3)**

- **Filgotinib t_{max}**: 3 hours
- **Filgotinib half-life**: 5.68 hours (CV% 39.6)
- **Metabolite C_{max}**: 2.29 µg/mL (CV% 18.7)

- **Metabolite tmax:** 5 hours
- **Metabolite half-life:** 20.0 hours (CV% 19.6) [3]. | | **Food Effect** | No clinically relevant effect; can be administered with or without food [1] [3]. | | **Drug-Drug Interaction Potential** | Low. **Filgotinib** and its metabolite are P-glycoprotein (P-gp) substrates, but co-administration with P-gp inhibitors/inducers does not warrant dose adjustment [3]. |

Experimental Models and Protocols

While the search results do not contain detailed laboratory protocols for the initial discovery, they do describe key experimental models used to characterize **filgotinib**'s activity.

Biochemical and Cellular Selectivity Assays

The JAK selectivity profile of **filgotinib** was determined through a series of established assays [1]:

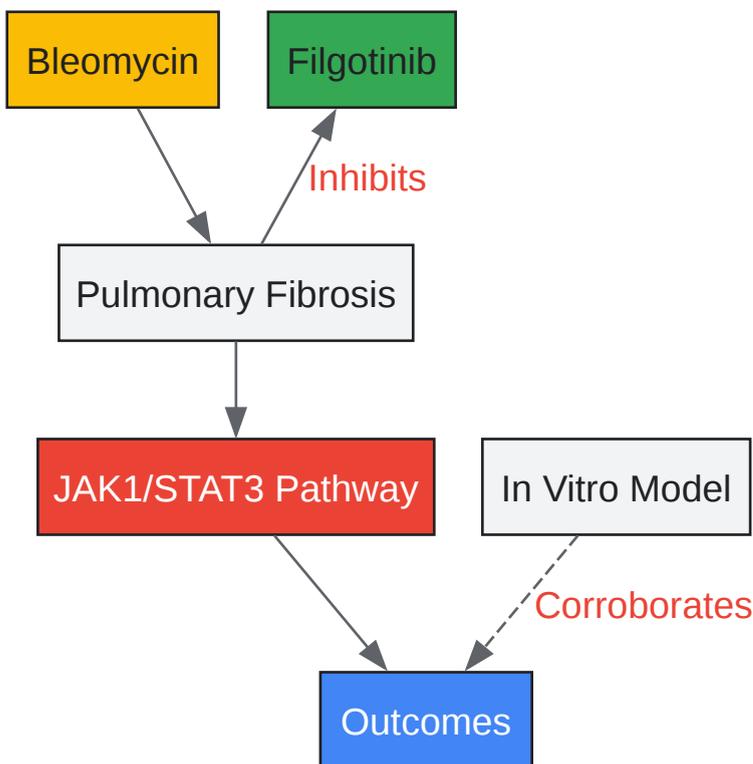
- **Biochemical Assays:** These in vitro kinase assays measured the half-maximal inhibitory concentration (IC₅₀) of **filgotinib** against different JAK isoforms (JAK1, JAK2, JAK3, TYK2) to establish its preferential inhibition of JAK1.
- **Cellular Assays:** **Filgotinib** was tested in human cellular models using cytokine-stimulated cell lines to assess its functional selectivity. It inhibited signaling downstream of cytokine receptors that rely on JAK1 (e.g., IL-2, IL-4, IL-15, IL-6, type I interferon) with selectivity over cytokines signaling through JAK2 homodimers [1].
- **Human Whole Blood Assay:** This ex vivo model is particularly relevant for predicting clinical efficacy. Blood from healthy volunteers or patients was treated with **filgotinib** and then stimulated with specific cytokines.
 - **JAK1 Inhibition:** Measured by the suppression of **IL-6-induced phosphorylation of STAT1 (pSTAT1)**.
 - **JAK2 Inhibition:** Measured by the suppression of **GM-CSF-induced phosphorylation of STAT5 (pSTAT5)**.
 - This assay confirmed the ~30-fold functional selectivity for JAK1 over JAK2 in a physiologically relevant environment [2] [1].

In Vivo Efficacy and Mechanism Models

The search results provide an example of a preclinical in vivo study investigating a new potential indication.

- **Animal Model: Bleomycin (BLM)-induced pulmonary fibrosis model in rats** [4].
- **Intervention:** Rats were administered **filgotinib** (20 mg/kg) via continuous gavage for 14 days.
- **Primary Outcomes:** Assessment of pulmonary function (Hounsfield units), lung coefficient, and lung microscopic pathology scores.
- **Mechanistic Investigation:** Analysis of protein expression levels in lung tissue for key pathway components, including **phosphorylated JAK1 (p-JAK1), phosphorylated STAT3 (p-STAT3), SOCS3, and IL-17A** [4].
- **In Vitro Corroboration:** The study included experiments on **TGF- β 1-induced mouse lung fibroblasts**, treated with **filgotinib** (1 μ M) to measure effects on fibroblast proliferation and levels of the same proteins [4].

The logical flow of this experimental investigation can be visualized as follows:



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Information Limitations and Further Research

As highlighted, the search results have a gap regarding the very early discovery work, such as the compound's original synthesis and initial high-throughput screening.

To build a more complete whitepaper, you may need to:

- **Search for earlier-phase publications:** Look for phase 1 and phase 2 study reports, which often contain more detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling from early development [2].
- **Investigate patent filings:** The original patent documents for **filgotinib** (likely filed by Galapagos NV) typically contain extensive synthetic chemistry and early biological screening data not always available in journal articles.

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References

1. Filgotinib: First Approval - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. PMC - PubMed Central [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. Filgotinib: A Clinical Pharmacology Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. Filgotinib Improves Experimental Pulmonary Fibrosis by ... [pubmed.ncbi.nlm.nih.gov]

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